苏氨酸-天冬氨酸

描述

Thr-Asp is a synthetic peptide composed of the amino acids threonine and aspartic acid. It has recently been studied for its potential therapeutic, medical, and research applications.

科学研究应用

蛋白质构象研究

Thr-Asp(苏氨酸-天冬氨酸)序列在蛋白质构象中起着重要作用。Howard等人(1975年)利用质子核磁共振和圆二色光谱研究了包括Asp-Lys-Thr-Gly在内的四肽的构象。他们发现这些肽可能存在弯曲构象,表明短肽中存在向弯曲形成的倾向,具有能量有利的组成和氨基酸序列(Howard et al., 1975)。

白蛋白中的铜结合特性

Asp-Thr序列对蛋白质的铜结合特性至关重要。Peters和Blumenstock(1967年)从牛血清白蛋白中鉴定了一个24个氨基酸残基的肽,该肽在其末端α-氨基团结合铜(II)离子。这个肽具有与牛血清白蛋白相同的末端序列(Asp-Thr),表明这个序列在铜结合中的重要性(Peters & Blumenstock, 1967)。

与细菌紫质中氢键的相互作用

在细菌紫质中,探讨了Thr-46和Thr-89的作用,这些作用可能包括Asp的相互作用。Rothschild等人(1992年)使用定点突变体研究了细菌紫质的光周期。他们发现Thr-89参与延伸到Asp-212的氢键网络,表明Thr-89在细菌紫质的结构和功能中起着关键作用(Rothschild et al., 1992)。

植物种子中的种子代谢

包括Thr和Asp在内的天冬氨酸家族氨基酸的代谢在植物种子中具有重要意义。Wang等人(2018年)强调了Asp家族途径导致种子中关键的必需氨基酸,如赖氨酸、蛋氨酸、苏氨酸和异亮氨酸。了解种子代谢,特别是关于积累天冬氨酸衍生氨基酸的过程,对可持续农业至关重要(Wang et al., 2018)。

冬季比目鱼中的抗冻蛋白

Cheng和Merz(1997年)对冬季比目鱼抗冻蛋白(AFP)及其突变体进行了研究。他们发现AFP中的Asp、Asn和Thr残基对冰结合至关重要。这项研究揭示了AFP的冰结合模式以及Asp和Thr残基在这一过程中的关键作用(Cheng & Merz, 1997)。

作用机制

Target of Action

Thr-Asp, also known as H-THR-ASP-OH, is a dipeptide composed of the amino acids threonine (Thr) and aspartic acid (Asp). The primary targets of this compound are likely to be proteins or enzymes that interact with these amino acids. For instance, aspartic proteases, a family of protease enzymes, have been identified as potential targets . These enzymes play crucial roles in many biological processes, including stress resistance, protein processing and degradation, senescence, and programmed cell death .

Mode of Action

This could lead to changes in the biochemical processes these enzymes are involved in, such as protein degradation .

Biochemical Pathways

Thr-Asp is part of the aspartate-family pathway, which leads to the production of four key essential amino acids: lysine (Lys), methionine (Met), threonine (Thr), and isoleucine (Ile) . This pathway is involved in various biological processes, including the synthesis of proteins and other metabolites . Changes in the levels of Thr-Asp could potentially affect these pathways and their downstream effects.

Pharmacokinetics

Its metabolism likely involves proteolytic enzymes, and it’s probably excreted in the urine .

Result of Action

The molecular and cellular effects of Thr-Asp’s action are likely to be diverse, given its potential targets and involvement in various biochemical pathways. For instance, if Thr-Asp influences the activity of aspartic proteases, it could affect processes such as protein degradation, stress resistance, and cell death .

属性

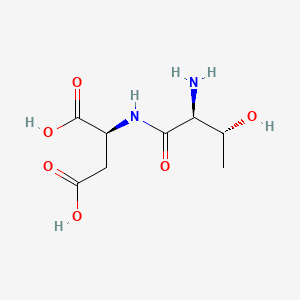

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O6/c1-3(11)6(9)7(14)10-4(8(15)16)2-5(12)13/h3-4,6,11H,2,9H2,1H3,(H,10,14)(H,12,13)(H,15,16)/t3-,4+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWJRKAVLALBQB-IWGUZYHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC(=O)O)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029057 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Thr-Asp | |

CAS RN |

108320-97-4 | |

| Record name | L-Threonyl-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108320-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029057 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

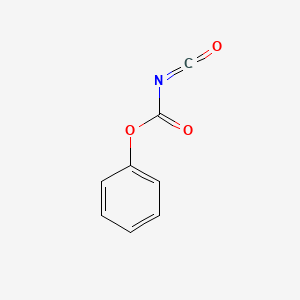

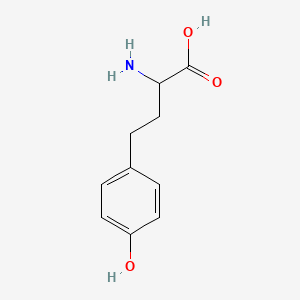

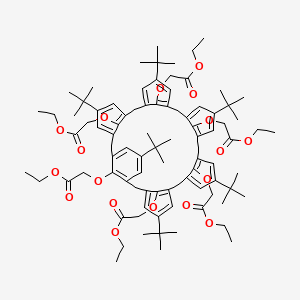

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can the "Thr-Asp" sequence act as a recognition site for enzymes?

A1: Yes, research suggests that the "Thr-Asp" sequence can be a target for specific enzymes. For instance, thrombin, an enzyme involved in blood clotting, can cleave peptides at the "Arg-Ser" bond. One study utilized a peptide sequence containing "Leu-Arg-Ser-Lys-Ser-Arg-Ser-Phe-Gln-Val-Ser-Asp-Glu-Gln-Tyr-Pro-Asp-Ala-Thr-Asp-Glu," where thrombin cleaved between Arg168 and Ser169 [].

Q2: How does the presence of "Thr-Asp" within a peptide influence its interaction with integrins?

A2: The "Leu-Asp-Thr" (LDT) sequence, found within the larger "Thr-Asp" motif, plays a crucial role in the binding of α4β7 integrin to its ligand, mucosal addressin cell adhesion molecule-1 (MAdCAM-1). This interaction is critical for the development of mucosal immune responses and is implicated in conditions like inflammatory bowel disease. Cyclic hexapeptides designed around the LDT sequence demonstrated potent and selective antagonism of α4β7 integrin, highlighting the importance of this sequence for integrin binding [].

Q3: Does the "Thr-Asp" sequence play a role in the function of the protein Gasdermin D (GSDMD)?

A3: Yes, the "Phe-Leu-Thr-Asp" (FLTD) sequence within GSDMD is recognized and cleaved by inflammatory caspases, key enzymes in the inflammatory response. This cleavage is crucial for GSDMD's role in pyroptosis, a form of programmed cell death. The study highlights the importance of the FLTD sequence for GSDMD activation and its potential as a target for modulating inflammatory responses [].

Q4: What is the molecular formula and weight of the "Thr-Asp" dipeptide?

A4: The molecular formula of "Thr-Asp" is C8H14N2O6. Its molecular weight is 234.20 g/mol.

Q5: What spectroscopic techniques have been used to characterize peptides containing "Thr-Asp"?

A5: Various spectroscopic techniques have been employed, including: * Nuclear Magnetic Resonance (NMR): Used to determine the three-dimensional structure and dynamics of peptides in solution. One study used 1H-NMR to analyze the conformation of cyclic pentapeptides containing "Thr-Asp" and observed the influence of D-amino acid substitutions on β-turn formation [, ]. * Circular Dichroism (CD) Spectroscopy: Provides insights into the secondary structure of peptides. This technique was used to study the impact of glycosylation on the conformation of peptides derived from rat epididymal cysteine-rich secretory protein-1 (Crisp-1) containing the "Thr-Asp" sequence []. * UV-Vis Spectroscopy: Useful for studying metal ion binding to peptides. This technique was utilized to investigate the interaction of copper(II) and zinc(II) with the tetrapeptide Gly-His-Thr-Asp-amide (GHTD-am) [].

Q6: Are there studies on the stability of "Thr-Asp"-containing peptides under different conditions?

A6: While specific stability studies on the dipeptide itself are limited within the provided research, one study observed that DBI, a neuropeptide containing the "Thr-Asp" sequence, undergoes rapid degradation in rat brain tissue post-mortem unless immediately fixed by microwave irradiation. This emphasizes the potential lability of such peptides and the need for appropriate handling and storage [].

Q7: Does the "Thr-Asp" sequence itself exhibit catalytic activity?

A7: The "Thr-Asp" dipeptide sequence itself is not known to have inherent catalytic activity. Its presence within a larger protein or peptide may contribute to substrate binding or influence the overall conformation of the molecule, impacting the catalytic properties of the entire entity. For example, within the active site of enzymes, the spatial arrangement of amino acid residues, including "Thr" and "Asp," determines substrate specificity and catalytic efficiency.

Q8: Have computational methods been applied to study peptides containing "Thr-Asp"?

A8: Yes, computational methods have been used to study these peptides. * Molecular modeling was employed to understand how the Hyp01 peptide, identified through phage display, interacts with poly(phenylene vinylene) (PPV) surfaces. The model showed that the peptide's two Trp residues, properly positioned by a polyproline type II (P(II)) helical conformation, allow for specific binding to hyperbranched PPV [].

Q9: How do modifications to the amino acid sequence around "Thr-Asp" affect biological activity?

A9: Modifications within or around the "Thr-Asp" motif can significantly impact biological activity: * D-amino acid substitutions: Replacing L-amino acids with their D-isomers within cyclic pentapeptides containing "Thr-Asp" influences their ability to form β-turns, which are crucial for biological activity. For example, substituting L-Asp with D-Asp in cyclic pentapeptides inhibited β-turn formation at lower pH [, ]. * N-terminal modifications: In the study involving Crisp-1, a protein crucial for fertilization, researchers synthesized glycopeptide fragments containing the N-terminal sequence "Glp-Asp-Thr-Thr-Asp." Adding an α-O-linked TN antigen to either Thr3 or Thr4 did not significantly alter the peptide's conformation, as observed through CD spectroscopy. This finding suggests that glycosylation at those positions might not disrupt the peptide's biological activity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598179.png)

![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)